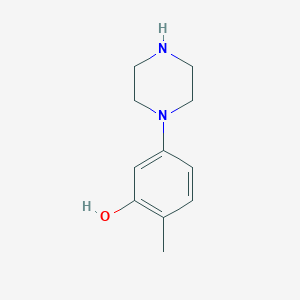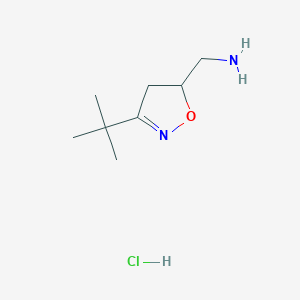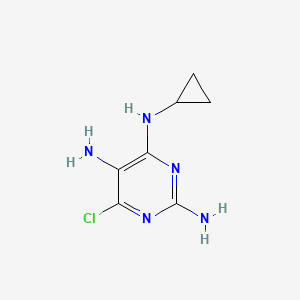![molecular formula C11H7F2NO3S B13612381 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring substituted with a difluorophenoxy group and a carboxylic acid functional group.
Méthodes De Préparation
The synthesis of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and thiazole derivatives.
Reaction Conditions: The key step involves the formation of the thiazole ring through a cyclization reaction
Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .
Analyse Des Réactions Chimiques
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products
Mécanisme D'action
The mechanism of action of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-(2,4-difluorophenoxy)-2-methylpropanoic acid and other thiazole derivatives share structural similarities.
Uniqueness: The presence of the difluorophenoxy group and the specific substitution pattern on the thiazole ring confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules .
Propriétés
Formule moléculaire |
C11H7F2NO3S |
|---|---|
Poids moléculaire |
271.24 g/mol |
Nom IUPAC |
2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3S/c12-7-2-1-6(3-8(7)13)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16) |
Clé InChI |
IJKYKXRHUVYQCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCC2=NC(=CS2)C(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)








![2-{2-Methylimidazo[1,2-a]pyridin-3-yl}ethan-1-amine](/img/structure/B13612401.png)
